N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)propanamide
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Overview
Description
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(4-FLUOROPHENOXY)PROPANAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(4-FLUOROPHENOXY)PROPANAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(4-FLUOROPHENOXY)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(4-FLUOROPHENOXY)PROPANAMIDE has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(4-FLUOROPHENOXY)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(4-FLUOROPHENOXY)PROPANAMIDE can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Properties
Molecular Formula |
C24H26FN3O4S2 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C24H26FN3O4S2/c1-17(32-20-10-8-19(25)9-11-20)23(29)27-24-26-22(16-33-24)18-6-12-21(13-7-18)34(30,31)28-14-4-2-3-5-15-28/h6-13,16-17H,2-5,14-15H2,1H3,(H,26,27,29) |
InChI Key |
UODGUHJYIKKKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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